
4-Benzyl-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₂. It is characterized by a benzene ring substituted with a hydroxyl group (-OH) and a benzyl group (-CH₂C₆H₅) at the 2nd and 4th positions, respectively. This compound is known for its distinctive chemical properties and various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Benzoin Condensation: This method involves the condensation of benzaldehyde with benzyl cyanide in the presence of a base, followed by hydrolysis to yield this compound.
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the use of boronic acids and palladium catalysts to couple benzyl halides with phenol derivatives, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-benzyl-2-hydroxybenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, yielding 4-benzyl-2-hydroxybenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, hydrogen peroxide, or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
4-Benzyl-2-hydroxybenzoic acid (from oxidation)
4-Benzyl-2-hydroxybenzyl alcohol (from reduction)
Various substituted benzene derivatives (from substitution reactions)
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-hydroxybenzaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
4-Benzyl-2-hydroxybenzaldehyde is structurally similar to other benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde. its unique combination of hydroxyl and benzyl groups imparts distinct chemical and biological properties. These differences make it particularly useful in specific applications where other compounds may not be as effective.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde
4-Methoxybenzaldehyde
4-Fluorobenzaldehyde
4-Nitrobenzaldehyde
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-benzyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-13-7-6-12(9-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 |
InChI-Schlüssel |
SDBFDLZPBDQVMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)
![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
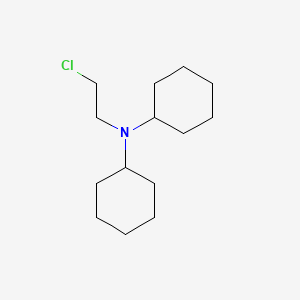
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
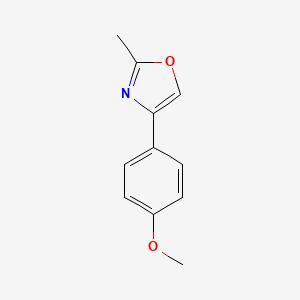
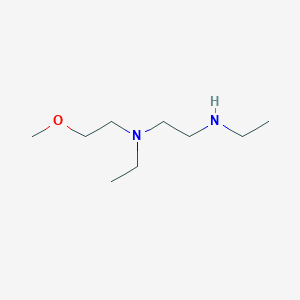
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)


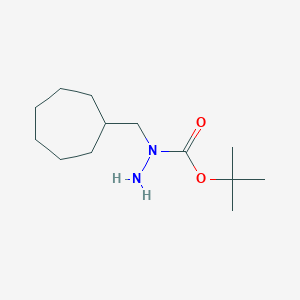
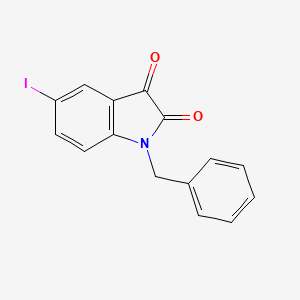
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
